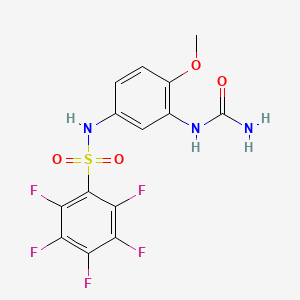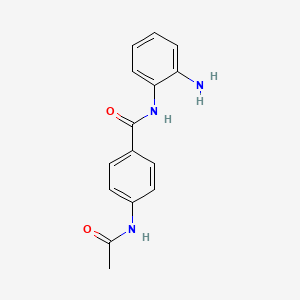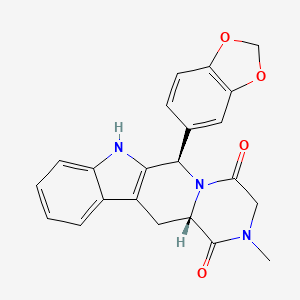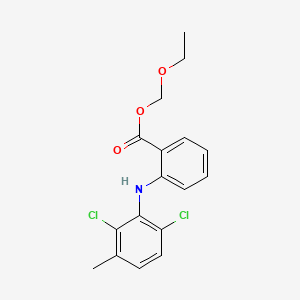
Terofenamate
Vue d'ensemble
Description
Terofenamate: is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the treatment of joint and muscular pain. It is known for its anti-inflammatory and analgesic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Terofenamate can be synthesized through the reaction of flufenamic acid with diethylene glycol in a non-protic organic solvent. The reaction involves the presence of an organic carboxylic acid activating agent such as chlorosilane or sulfonyl chloride. The reactant is then hydrolyzed under acidic conditions and extracted to obtain high purity this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves fewer reaction steps, making it cost-effective and efficient. The use of non-protic organic solvents and carboxylic acid activating agents ensures high productivity and product purity .
Analyse Des Réactions Chimiques
Types of Reactions: Terofenamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Terofenamate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of NSAIDs and their chemical properties.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Used in the development of new anti-inflammatory and analgesic drugs.
Industry: Employed in the formulation of topical creams, gels, and sprays for pain relief
Mécanisme D'action
Terofenamate exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Flufenamic Acid: Another NSAID with similar anti-inflammatory properties.
Mefenamic Acid: Known for its analgesic and anti-inflammatory effects.
Diclofenac: Widely used NSAID for pain and inflammation.
Uniqueness of Terofenamate: this compound is unique due to its specific chemical structure, which allows for effective topical application. Its ethoxymethyl ester group enhances its solubility and absorption through the skin, making it particularly effective for localized pain relief .
Propriétés
Numéro CAS |
29098-15-5 |
|---|---|
Formule moléculaire |
C17H17Cl2NO3 |
Poids moléculaire |
354.2 g/mol |
Nom IUPAC |
ethoxymethyl 2-(2,6-dichloro-3-methylanilino)benzoate |
InChI |
InChI=1S/C17H17Cl2NO3/c1-3-22-10-23-17(21)12-6-4-5-7-14(12)20-16-13(18)9-8-11(2)15(16)19/h4-9,20H,3,10H2,1-2H3 |
Clé InChI |
FRQSLQPWXFAJFO-UHFFFAOYSA-N |
SMILES |
CCOCOC(=O)C1=CC=CC=C1NC2=C(C=CC(=C2Cl)C)Cl |
SMILES canonique |
CCOCOC(=O)C1=CC=CC=C1NC2=C(C=CC(=C2Cl)C)Cl |
Apparence |
Solid powder |
melting_point |
73.5 °C |
Autres numéros CAS |
29098-15-5 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
etoclofene terofenamate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




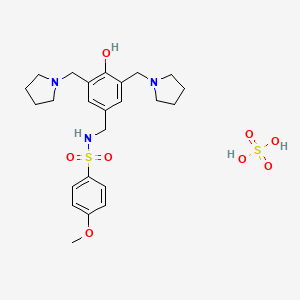

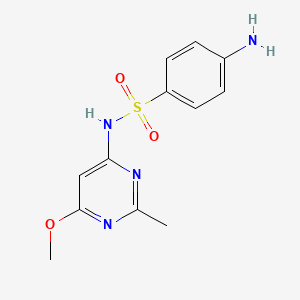


![(3S)-2'-[(4-Bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-A]pyrazine]-1',2,3',5-tetrone](/img/structure/B1681197.png)
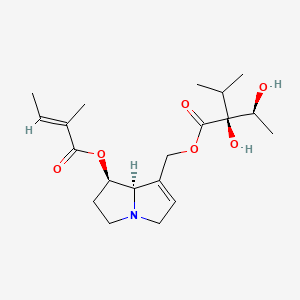
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1681199.png)

![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone](/img/structure/B1681202.png)
